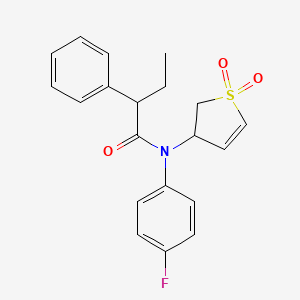

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-fluorophenyl)-2-phenylbutanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

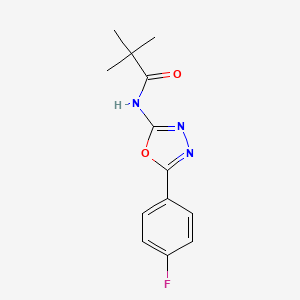

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-fluorophenyl)-2-phenylbutanamide is a useful research compound. Its molecular formula is C20H20FNO3S and its molecular weight is 373.44. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis as a Key Intermediate in Atorvastatin Production : This compound is identified as a key intermediate in the synthesis of atorvastatin, a widely used cholesterol-lowering drug. The synthesis involves various chemical processes such as condensation, chlorination, and bromination, highlighting its significance in pharmaceutical manufacturing (Song Hong-rui, 2009).

Route to Final Molecule in Atorvastatin Synthesis : A study describes a synthesis route for this compound, demonstrating its role in the production of atorvastatin. The synthesis involves transformations like Knoevenagel condensation and Stetter reaction, indicating its complex chemical behavior and importance in drug development (Zhou Kai, 2010).

Involvement in Novel Impurities of Atorvastatin Intermediate : Research has identified novel impurities related to this compound in the synthesis of an atorvastatin intermediate. The identification and characterization of these impurities are crucial for quality control in pharmaceutical production (A. Naidu & G. Sharma, 2017).

Pharmaceutical and Biological Applications

As a Selective Inhibitor in Cancer Treatment : A derivative of this compound has been identified as a selective inhibitor of the Met kinase superfamily, showing promise in treating cancer. The research indicates its potential in developing new cancer therapies (G. M. Schroeder et al., 2009).

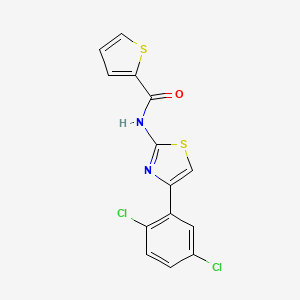

Antipathogenic Properties : Thiourea derivatives of this compound have shown significant antipathogenic activity, especially against bacteria known for biofilm formation. This suggests its potential use in developing new antimicrobial agents (Carmen Limban, L. Marutescu, & M. Chifiriuc, 2011).

Anticonvulsant and Neuroprotective Effects : Certain amide derivatives of this compound have been evaluated for anticonvulsant and neuroprotective effects, indicating its potential in treating neurological disorders (M. Z. Hassan, S. Khan, & M. Amir, 2012).

Material Science and Chemical Applications

Enhancing Electrochromic Properties of Conducting Polymers : In material science, derivatives of this compound have been used to enhance the electrochromic properties of conducting polymers, demonstrating its application beyond pharmaceuticals (Özlem Türkarslan et al., 2007).

Synthesis of Complex Molecular Structures : Research has also focused on synthesizing complex molecular structures involving this compound, indicating its utility in advanced organic synthesis and material science (B. Kariuki, B. F. Abdel-Wahab, & G. El‐Hiti, 2021).

As an Inhibitor in Diabetes Treatment : The compound has been investigated as a dipeptidyl peptidase IV (DPP-4) inhibitor, a crucial target in diabetes treatment, suggesting its therapeutic potential in metabolic disorders (Aiko Nitta et al., 2012).

Properties

IUPAC Name |

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-fluorophenyl)-2-phenylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FNO3S/c1-2-19(15-6-4-3-5-7-15)20(23)22(17-10-8-16(21)9-11-17)18-12-13-26(24,25)14-18/h3-13,18-19H,2,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGOJWYREMXTGAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)N(C2CS(=O)(=O)C=C2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-chlorophenyl)-N-(3-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2484128.png)

![(Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2484133.png)

![(Z)-methyl 2-((4-(N,N-diallylsulfamoyl)benzoyl)imino)-3-ethyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2484142.png)

![3,5-dichloro-N-ethyl-N-[3-(trifluoromethyl)benzyl]benzenecarboxamide](/img/structure/B2484143.png)

![N-(4-fluorobenzyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2484146.png)